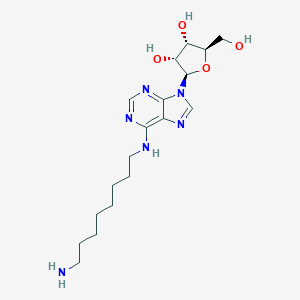

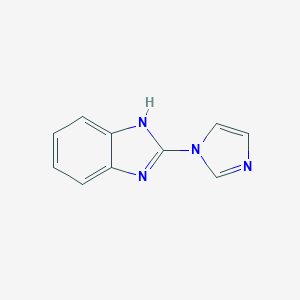

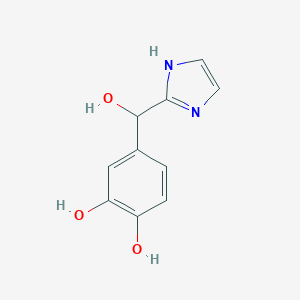

9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole

Overview

Description

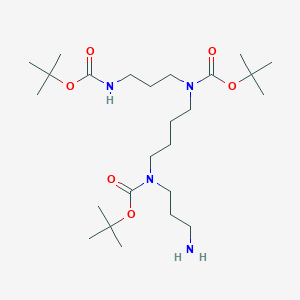

Carbazoles and their derivatives have garnered significant attention in the field of organic chemistry due to their wide range of applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. "9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole" represents a specific interest within this class due to its unique structure, which includes a benzotriazole moiety linked to a carbazole nucleus. This structural arrangement confers distinct chemical and physical properties, making it a subject of study for its synthesis methods, molecular structure, reactivity, and potential applications.

Synthesis Analysis

The synthesis of substituted carbazoles, including structures similar to "this compound," involves strategic organic transformations that allow for the introduction of the benzotriazole moiety. A notable method involves the lithiation of 1-methyl-3-(benzotriazol-1-ylmethyl)indole, followed by 1,4-addition reactions with alpha,beta-unsaturated ketones and aldehydes. This process leads to intramolecular cyclization and aromatization, yielding various substituted carbazoles in moderate to excellent yields (Katritzky et al., 1996). The versatility of this approach underscores the synthetic accessibility of carbazole derivatives with complex functional groups.

Scientific Research Applications

Medicinal Chemistry and Therapeutics : Carbazole-containing molecules, including derivatives of 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole, have shown potential as antibacterial, antimalarial, anticancer, and anti-Alzheimer agents, suggesting their possible clinical development (Tsutsumi, Gündisch, & Sun, 2016).

Artificial Photosynthesis : The bichromophoric system BHC, involving benzotriazole and carbazole, acts as an artificial photosynthetic or solar energy conversion device, demonstrating the utility of these compounds in energy research (Mandal et al., 2007).

Anticancer Agents : Novel 3,9-substituted carboline derivatives, which can be related to this compound, have been investigated as potential antitumor agents, with abilities to inhibit cell growth and induce apoptosis (Chen et al., 2015).

Organic Light-Emitting Diodes (OLEDs) : Certain carbazole derivatives are potential red triplet emitters in OLEDs, with high electroluminescent quantum efficiency and energy conversion efficiency, highlighting their application in advanced display technologies (Guan et al., 2006).

Synthetic Chemistry : A one-pot synthesis method for ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles shows promise in synthetic chemistry, with high yields and functional group tolerance (Chu et al., 2013).

Neurodegenerative Disorders : Specific compounds within this chemical group have been identified as potential candidates for treating neurodegenerative disorders like Alzheimer's disease (Avram et al., 2021).

Antifungal Activity : Novel 1,2,3-triazolyl carbazole hybrid molecules demonstrate potent antifungal activity against various pathogenic fungal strains, indicating potential for future antifungal research (Rad et al., 2016).

Biotechnological Applications : Bacteria that utilize biphenyl can produce hydroxylated 9H-carbazole derivatives, suggesting applications in pharmaceutical and biotechnological fields (Waldau et al., 2009).

Mechanism of Action

Target of Action

Benzotriazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that benzotriazole derivatives can form π–π stacking interactions and hydrogen bonds, making them capable of binding with enzymes and receptors in biological systems . The compound “9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole” might share similar properties due to its structural similarity.

Biochemical Pathways

Benzotriazole derivatives have been used extensively in the synthesis of various heterocyclic compounds . They have broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols .

Result of Action

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . It’s possible that “this compound” may have similar effects due to its structural similarity.

Future Directions

Benzotriazole derivatives have shown versatile biological properties and have been evaluated as lonely pharmacophores or fused in polycyclic systems . They have been used as bioisosteric replacements of some triazolic systems, and their fusion with quinolones has modified their drug mode of action . Benzotriazol acrylonitriles have demonstrated potent tubulin inhibition .

properties

IUPAC Name |

9-(benzotriazol-1-ylmethyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4/c1-4-10-17-14(7-1)15-8-2-5-11-18(15)22(17)13-23-19-12-6-3-9-16(19)20-21-23/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLQIMHJRKCIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403886 | |

| Record name | 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124337-34-4 | |

| Record name | 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

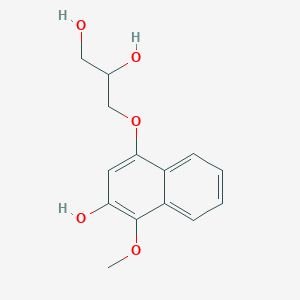

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)